3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride
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Overview
Description
3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride is a heterocyclic compound that features both morpholine and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction steps . The reaction conditions often include the use of transition metal catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular pathways. For example, it may act as an inhibitor of kinases involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
- 3-(Morpholin-2-yl)propanoic acid hydrochloride
- ®-3-(Morpholin-2-yl)benzoic acid hydrochloride
- 2-(Morpholin-4-yl)acetic acid hydrochloride
Uniqueness
3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride is unique due to the presence of both morpholine and oxazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H11ClN2O4 |
---|---|
Molecular Weight |
234.64 g/mol |
IUPAC Name |
3-morpholin-2-yl-1,2-oxazole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O4.ClH/c11-8(12)6-3-5(10-14-6)7-4-9-1-2-13-7;/h3,7,9H,1-2,4H2,(H,11,12);1H |
InChI Key |
MTJQBWJRAMAVRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=NOC(=C2)C(=O)O.Cl |
Origin of Product |
United States |
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